7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
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Description
Molecular Structure Analysis
The molecular formula of 7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is C22 H29 N5 O2 . The molecular weight is 395.5 . The structure is a racemic mixture .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a logP value of 3.4215, a logD value of 3.3699, and a logSw value of -3.4684 .Mechanism of Action
Target of Action
The primary targets of the compound “7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione” are currently unknown. This compound is a complex molecule with a molecular weight of 395.5
Pharmacokinetics
The compound has a logp value of 34215 and a logD value of 33699 , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution in the body.
Properties
IUPAC Name |
7-benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-4-17-12-8-9-13-26(17)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)14-16-10-6-5-7-11-16/h5-7,10-11,17H,4,8-9,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWFTZZZCJADGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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